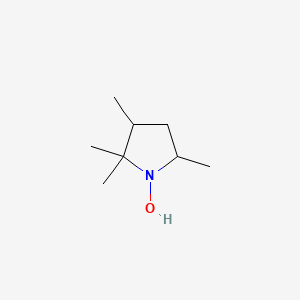
2,2,3,5-Tetramethylpyrrolidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5-Tetramethylpyrrolidin-1-ol is a nitrogen-containing heterocyclic compound It belongs to the pyrrolidine family, which is characterized by a five-membered ring structure containing one nitrogen atom This compound is notable for its unique structural features, which include four methyl groups attached to the pyrrolidine ring
Preparation Methods
The synthesis of 2,2,3,5-Tetramethylpyrrolidin-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2,3,5-tetramethylpyrrolidine with an appropriate oxidizing agent to introduce the hydroxyl group at the 1-position. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
2,2,3,5-Tetramethylpyrrolidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,2,3,5-Tetramethylpyrrolidin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,5-Tetramethylpyrrolidin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
2,2,3,5-Tetramethylpyrrolidin-1-ol can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with a simpler structure and fewer methyl groups.
2,2,5,5-Tetramethylpyrrolidin-1-ol: A closely related compound with a different substitution pattern.
Prolinol: Another pyrrolidine derivative with a hydroxyl group at a different position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61856-81-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-hydroxy-2,2,3,5-tetramethylpyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-6-5-7(2)9(10)8(6,3)4/h6-7,10H,5H2,1-4H3 |
InChI Key |
KIWDUNUWWLYTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















